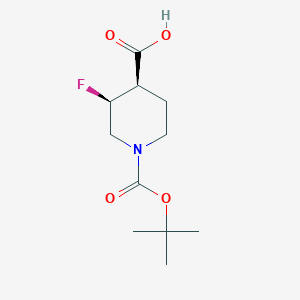

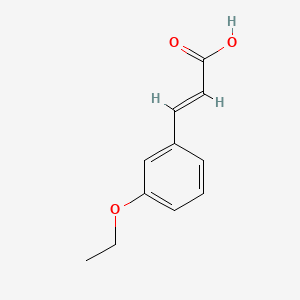

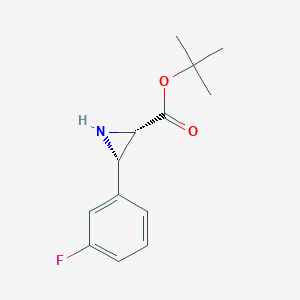

trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

Descripción general

Descripción

The compound trans-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is a derivative of aziridine with a tert-butyl group and a fluorophenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are of interest due to their reactivity and potential applications in medicinal chemistry and as building blocks for complex molecules .

Synthesis Analysis

The synthesis of aziridine derivatives can be achieved through various methods. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was developed with a simple adjustment of reaction conditions to obtain either cis or trans acid, and optical resolution was accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another practical synthesis involved aziridine opening of tosyl-activated cyclopentene aziridine and optical resolution of racemic compounds with 10-camphorsulfonic acid . These methods highlight the versatility and the potential for stereoselective synthesis of aziridine derivatives.

Molecular Structure Analysis

The molecular structure of aziridine derivatives is characterized by the presence of a strained three-membered ring that includes a nitrogen atom. This strain contributes to the high reactivity of aziridines. Ab initio calculations have been used to explain the observed cis selectivity in the synthesis of related compounds . The molecular structure is crucial for the reactivity and the subsequent transformations of aziridine derivatives.

Chemical Reactions Analysis

Aziridine derivatives undergo various chemical reactions, including ring-opening and cycloaddition. For example, tert-butyldimethylsililoxy-2-aza-1,3-butadienes react with 2H-azirine leading to Diels–Alder cycloadducts in moderate yields, which are endo- and regioselective . Cycloaddition reactions of electrophilic 2H-azirines with oxazolidin-2-ones have also been reported to give aminoenones and aziridine derivatives upon treatment under acidic conditions . These reactions demonstrate the utility of aziridine derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridine derivatives are influenced by their functional groups. For instance, the presence of a tert-butyl group can increase steric bulk, affecting the solubility and reactivity of the compound. The fluorophenyl group can contribute to the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The synthesis and structural analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have shown that these compounds exhibit antibacterial activities, indicating the potential for biological applications .

Aplicaciones Científicas De Investigación

Synthesis and Ring Openings of Aziridines : Research by Armstrong and Ferguson (2012) highlights the synthesis of tert-Butyl cinnamates aziridinated with high trans-selectivity, demonstrating their utility as versatile synthetic building blocks for selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).

Iridium-Catalyzed Aziridination : Kubo, Sakaguchi, and Ishii (2000) developed a three-component coupling reaction utilizing [Ir(cod)Cl]2 as a catalyst under mild conditions for the aziridination of aliphatic aldehydes, amines, and ethyl diazoacetate. This method efficiently produces aziridine derivatives, such as 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine (Kubo, Sakaguchi, & Ishii, 2000).

Synthesis of tert-butyl Aziridine-1-carboxylate Derivatives : Jähnisch (1997) describes the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which can potentially be a building block for amino alcohols and polyamines (Jähnisch, 1997).

Ring-Opening Reactions of Aziridines : A study by Manaka et al. (2007) explored nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates using O-nucleophiles and aromatic C-nucleophiles, demonstrating the influence of substrates and conditions on stereospecificity (Manaka et al., 2007).

Practical Synthesis of Aziridine Derivatives : Xu and Appella (2006) developed a practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate via aziridine opening, showcasing its potential utility as a scaffold for chiral ligands (Xu & Appella, 2006).

Synthesis of Fluorocyclopropane Derivatives : Toyota et al. (1996) described a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid starting from tert-butyl acrylate, illustrating the potential for fluorinated compounds in organic synthesis (Toyota et al., 1996).

Propiedades

IUPAC Name |

tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOATVYJZLYYGOO-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.